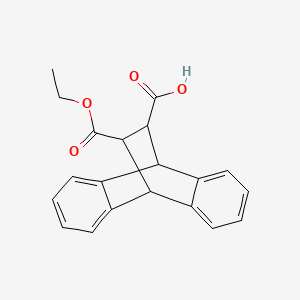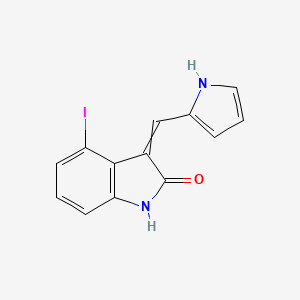
2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” is a chemical compound with the molecular formula C8H6INO . It is also known by other names such as 1,3-Dihydroindol-2-one, 2-Indolinone, Indol-2 (3H)-one, Oxindol, Oxindole, 2-Oxindole, 2-Oxoindoline, o- (Aminophenyl)-acetic acid lactam, 2-Oxindoline, 2,3-Dihydroindole-2-one . It is a brown solid .
Molecular Structure Analysis
The molecular structure of “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” consists of a benzene ring fused to a 2-pyrrolidone . The InChI code for this compound is 1S/C8H6INO/c9-6-2-1-3-7-5 (6)4-8 (11)10-7/h1-4,10-11H .Physical And Chemical Properties Analysis
The molecular weight of “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” is 259.05 . It is a brown solid and should be stored at 0-8°C .Mechanism of Action
While the specific mechanism of action for “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” is not available, it’s worth noting that similar compounds have been studied for their potential therapeutic effects. For instance, 1,3-dihydro-2H-indol-2-one derivatives have been found to have antagonistic actions on AVP (arginine-vasopressin) 1b receptors .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .
Future Directions
The future directions for “2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)-” could involve further exploration of its potential therapeutic effects. As mentioned earlier, similar compounds have been found to have antagonistic actions on AVP (arginine-vasopressin) 1b receptors , suggesting potential applications in the treatment of various diseases.
properties
CAS RN |
821795-01-1 |
|---|---|
Product Name |
2H-Indol-2-one, 1,3-dihydro-4-iodo-3-(1H-pyrrol-2-ylmethylene)- |
Molecular Formula |
C13H9IN2O |
Molecular Weight |
336.13 g/mol |
IUPAC Name |
4-iodo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C13H9IN2O/c14-10-4-1-5-11-12(10)9(13(17)16-11)7-8-3-2-6-15-8/h1-7,15H,(H,16,17) |
InChI Key |
LXCJRPWVKIUJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=CC3=CC=CN3)C(=O)N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

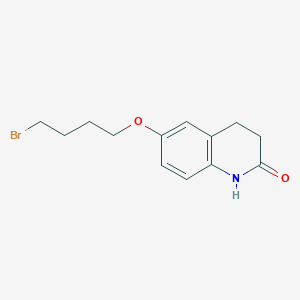
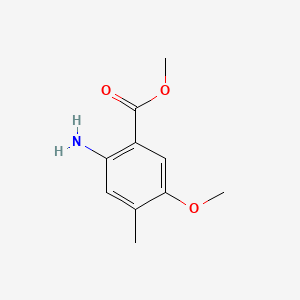

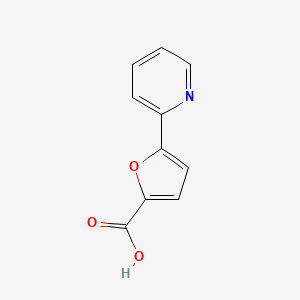
![Phenol, 5-[(2-hydroxyethyl)amino]-4-methoxy-2-methyl-](/img/structure/B8695361.png)



![2-{[4-(3-Chloropyridin-2-yl)butyl]amino}pyrimidin-4(3H)-one](/img/structure/B8695409.png)
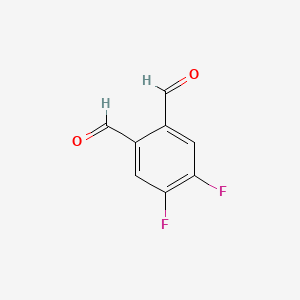
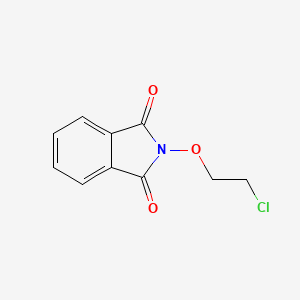
![9,10-Anthracenedione, 1,5-bis[(4-methylphenyl)thio]-](/img/structure/B8695419.png)
